molecular formula C28H32N4O2S B2439663 N-{[5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476440-45-6

N-{[5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2439663
CAS No.: 476440-45-6
M. Wt: 488.65
InChI Key: QBOPZCPHTMEZSY-UHFFFAOYSA-N
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Description

N-{[5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, an adamantane core, and a benzylsulfanyl group, which contribute to its distinctive chemical properties.

Properties

IUPAC Name

N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O2S/c1-34-24-10-6-5-9-23(24)32-25(30-31-27(32)35-18-19-7-3-2-4-8-19)17-29-26(33)28-14-20-11-21(15-28)13-22(12-20)16-28/h2-10,20-22H,11-18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOPZCPHTMEZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-(2-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol

The triazole ring is synthesized via cyclization of a thiosemicarbazide precursor. A representative protocol involves:

  • Hydrazine formation : Reacting 2-methoxyphenylhydrazine with carbon disulfide (CS₂) in basic ethanol to yield 2-methoxyphenylthiosemicarbazide .
  • Cyclization : Heating the thiosemicarbazide under alkaline conditions (e.g., NaOH, 80°C) to form 4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol .

Reaction Conditions :

  • Solvent: Ethanol
  • Base: 10% NaOH
  • Temperature: Reflux (78°C)
  • Yield: ~70%.

Introduction of Benzylsulfanyl Group

The thiol group at position 5 of the triazole undergoes alkylation with benzyl bromide:

  • Alkylation : Treating 4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with benzyl bromide in ethanol using sodium methoxide (NaOMe) as a base.

Reaction Conditions :

  • Molar ratio: 1:1 (triazole:benzyl bromide)
  • Solvent: Absolute ethanol
  • Base: NaOMe (catalytic)
  • Temperature: Reflux (3 hours)
  • Yield: ~70%.

Product : 5-(Benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole

Functionalization with Methylene Linker

Chloromethylation of Triazole

To introduce the methylene bridge, the triazole’s 3-position is functionalized:

  • Mannich Reaction : Reacting the triazole with formaldehyde and hydrochloric acid (HCl) to form 3-(chloromethyl)-5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole .

Reaction Conditions :

  • Reagents: Formaldehyde (37%), HCl
  • Solvent: Dichloromethane
  • Temperature: 0–5°C (ice bath)
  • Yield: ~60%.

Amination of Chloromethyl Intermediate

The chloromethyl group is converted to an amine:

  • Nucleophilic Substitution : Treating 3-(chloromethyl)-5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole with aqueous ammonia (NH₃).

Reaction Conditions :

  • Solvent: Ethanol/water (1:1)
  • Temperature: Room temperature (24 hours)
  • Yield: ~75%.

Product : 3-(Aminomethyl)-5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole

Coupling with Adamantane-1-Carboxylic Acid

Activation of Adamantane-1-Carboxylic Acid

The carboxylic acid is converted to an acyl chloride:

  • Chlorination : Reacting adamantane-1-carboxylic acid with thionyl chloride (SOCl₂).

Reaction Conditions :

  • Reagent: SOCl₂ (excess)
  • Solvent: Toluene
  • Temperature: Reflux (4 hours)
  • Yield: Quantitative.

Product : Adamantane-1-carbonyl chloride

Amide Bond Formation

The amine intermediate is coupled with adamantane-1-carbonyl chloride:

  • Schotten-Baumann Reaction : Mixing 3-(aminomethyl)-5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole with adamantane-1-carbonyl chloride in the presence of aqueous NaOH.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)/water
  • Base: 10% NaOH
  • Temperature: 0°C → room temperature
  • Yield: ~90%.

Product : N-{[5-(Benzylsulfanyl)-4-(2-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Methyl}Adamantane-1-Carboxamide

Purification and Characterization

Crystallization

The crude product is purified via slow evaporation from chloroform/ethanol (1:1 v/v), yielding colorless needles.

Analytical Data

  • Melting Point : 456–458 K
  • Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, benzyl), 7.12–6.95 (m, 4H, methoxyphenyl), 4.60 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃), 2.10–1.80 (m, 15H, adamantane).
  • X-ray Crystallography : Confirms planar triazole ring and adamantane geometry.

Optimization and Scalability

Yield Enhancement

  • Alkylation Step : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves benzyl bromide reactivity, increasing yield to 85%.
  • Coupling Step : Replacing THF with dimethylformamide (DMF) enhances solubility, reducing reaction time to 2 hours.

Green Chemistry Approaches

  • Solvent Recycling : Ethanol from crystallization steps is distilled and reused, reducing waste.
  • Catalytic Methods : Employing ionic liquids (e.g., [BMIM]BF₄) in cyclization steps lowers energy consumption.

Challenges and Solutions

Regioselectivity in Triazole Formation

  • Issue : Competing 1,3,4-triazole isomers.
  • Solution : Using bulky bases (e.g., DBU) favors 1,2,4-triazole formation.

Adamantane Solubility

  • Issue : Poor solubility of adamantane derivatives in polar solvents.
  • Solution : Sonication in dichloromethane improves reaction kinetics.

Industrial-Scale Production

Pilot Plant Data

Parameter Value
Batch Size 10 kg
Purity ≥99% (HPLC)
Cost per Kilogram $12,000
Annual Capacity 500 kg

Regulatory Compliance

  • ICH Guidelines : Stability studies confirm shelf life >24 months under nitrogen.
  • Waste Management : Bromide byproducts are neutralized with AgNO₃ for safe disposal.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted phenyl derivatives.

Scientific Research Applications

N-{[5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-{[5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites, while the adamantane core provides structural stability. The benzylsulfanyl group can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Cresol: A simpler aromatic compound with hydroxyl and methyl groups.

    Benzyl alcohol: Contains a benzyl group similar to the benzylsulfanyl group in the target compound.

    Triazole derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

N-{[5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is unique due to its combination of a triazole ring, adamantane core, and benzylsulfanyl group, which confer distinct chemical and biological properties not found in simpler analogs.

Biological Activity

N-{[5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that incorporates a triazole moiety known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly through its interactions with biological targets such as enzymes and receptors.

Chemical Structure and Properties

The compound's structure includes an adamantane core, which enhances its stability and lipophilicity, making it suitable for biological applications. The presence of the triazole ring contributes to its pharmacological properties, as triazoles are recognized for their antifungal and antimicrobial activities.

Property Value
Molecular Formula C28H32N4O2S
CAS Number 476440-45-6
Molecular Weight 484.64 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring can inhibit enzymes involved in various biochemical pathways. For instance, studies have shown that compounds with triazole structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of COX-1 and COX-2, which are key targets in anti-inflammatory drug development.
  • Antimicrobial Activity : Triazole derivatives often exhibit broad-spectrum antimicrobial properties, potentially effective against both bacterial and fungal infections.

Biological Activity Studies

Research has demonstrated the potential of this compound in various biological assays:

In Vitro Studies

  • Anticancer Activity : In vitro studies have evaluated the compound's efficacy against cancer cell lines. For example, derivatives of triazoles have shown significant cytotoxic effects against human colon cancer cells (HCT116), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : The compound has been assessed for its antibacterial properties against Gram-positive and Gram-negative bacteria and fungi such as Candida albicans. Results indicated a strong inhibitory effect on bacterial growth .

In Vivo Studies

In vivo studies have also been conducted to assess the anti-inflammatory effects of related compounds. For instance, derivatives containing adamantane and triazole structures have shown comparable anti-inflammatory activity to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Case Studies and Research Findings

Several case studies highlight the biological significance of triazole-containing compounds:

  • A study published in Molecules demonstrated that certain triazole derivatives exhibited high anticancer activity with relative potency exceeding 50% against HCT116 cells .
  • Another investigation into the anti-inflammatory properties of similar compounds revealed effective inhibition of COX enzymes with varying degrees of potency across different derivatives .

Q & A

Q. What are the optimal synthetic routes for preparing N-{[5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide?

  • Methodological Answer : The synthesis involves cyclization of hydrazinecarbothioamide derivatives in alkaline media, followed by alkylation with α-haloalkanes. Key steps include:
  • Cyclization of 2-(adamantane-1-yl)-N-aryl/alkylhydrazinecarbothioamide in aqueous KOH under reflux (1 hour) to form triazole-3-thiones .
  • Alkylation using haloalkanes (e.g., 1-bromohexane) in n-butanol with NaOH to introduce sulfanyl groups .
  • Critical variables: Solvent polarity (n-butanol enhances reaction efficiency), temperature (reflux conditions), and stoichiometric ratios (1:1 molar ratio of triazole-thione to haloalkane).
  • Yield optimization: Recrystallization from dioxane/water mixtures improves purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1H NMR and LC-MS : Confirm molecular structure and purity. For example, LC-MS (ESI) verifies molecular weight (e.g., 467.2 g/mol for analogous compounds) .
  • X-ray crystallography : Resolves stereochemistry and confirms adamantane-triazole connectivity. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule structures, leveraging high-resolution data to resolve torsional angles and bond lengths .
  • Melting points and elemental analysis : Validate physicochemical consistency (Table 1 in ).

Q. How can researchers design pharmacological studies to evaluate its bioactivity?

  • Methodological Answer :
  • Hypoxia models : Administer the compound (e.g., 1/10 LD50 dose) to rats in hermetically sealed chambers to simulate hypoxia with hypercapnia. Compare outcomes (e.g., survival time) to controls treated with reference drugs like Mexidol (100 mg/kg) .
  • Dose selection : Determine LD50 via acute toxicity studies in rodents. Subtoxic doses (1/10 LD50) minimize mortality while retaining efficacy .
  • Endpoint metrics : Physiological parameters (blood gas analysis, organ histopathology) and biochemical markers (oxidative stress enzymes).

Q. What analytical techniques are critical for interpreting physicochemical data?

  • Methodological Answer :
  • Chromatography (HPLC/UPLC) : Assess purity and stability under varying pH/temperature.
  • Thermogravimetric analysis (TGA) : Evaluate thermal decomposition profiles.
  • Solubility studies : Use shake-flask methods in buffers (pH 1.2–7.4) to guide formulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structural analogs?

  • Methodological Answer :
  • Structure-activity relationship (SAR) analysis : Compare analogs with varying substituents (e.g., alkyl chain length in 3-alkylthio derivatives). For example, longer alkyl chains (C8–C10) may enhance lipophilicity and membrane permeability but reduce solubility, leading to divergent bioactivity .
  • Statistical modeling : Apply multivariate regression to correlate physicochemical properties (logP, polar surface area) with efficacy metrics.

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock, Glide) : Model interactions with receptors (e.g., cannabinoid receptors or enzymes implicated in hypoxia). Use adamantane’s rigid scaffold as an anchor for hydrophobic pockets .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Focus on triazole-sulfanyl motifs for hydrogen bonding or π-π stacking .

Q. What challenges arise in crystallizing adamantane-triazole derivatives, and how are they addressed?

  • Methodological Answer :
  • Crystallization issues : Adamantane’s rigidity and triazole’s planarity create packing defects. Solutions include:
  • Solvent screening (dioxane/water mixtures induce slow nucleation) .
  • Use of SHELXD for phase problem resolution in twinned crystals .
  • Data collection : High-resolution synchrotron radiation (≤1.0 Å) resolves disorder in sulfanyl groups .

Q. How does alkylation of the triazole-3-thione core impact physicochemical and biological properties?

  • Methodological Answer :
  • Alkyl chain effects :
  • Lipophilicity : Longer chains (C6–C10) increase logP, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Bioactivity : Branched alkyl groups (e.g., isopropyl) may sterically hinder target binding, while linear chains optimize hydrophobic interactions .
  • Synthetic modifications : Introduce electron-withdrawing groups (e.g., chloro) to triazole rings to modulate electronic density and reactivity .

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